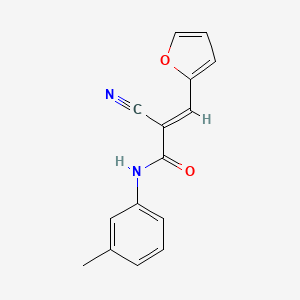

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide

Description

The compound (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide (hereafter referred to as the target compound) is an α,β-unsaturated acrylamide derivative characterized by:

- A cyano (-C≡N) group at the α-position, enhancing electrophilicity and influencing molecular reactivity.

- An N-(3-methylphenyl) substituent, providing steric bulk and modulating lipophilicity.

This structure is part of a broader class of acrylamides studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-4-2-5-13(8-11)17-15(18)12(10-16)9-14-6-3-7-19-14/h2-9H,1H3,(H,17,18)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTSGSUXMSMEHN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide, a compound of interest in medicinal chemistry, belongs to the class of enamides. Its unique structure, featuring a cyano group, a furan ring, and a substituted phenyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H12N2O2, with a molecular weight of 252.273 g/mol. The compound is characterized by a high purity level, typically around 95%.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.273 g/mol |

| Purity | 95% |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the cyano and furan groups contributes to its reactivity and binding affinity, potentially modulating enzymatic activities or signaling pathways in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that structurally related enamides can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Anticancer Activity

The compound's potential anticancer properties have been explored in several studies. For example, a study involving derivatives of furan-based compounds demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways .

Case Studies

- Antimicrobial Screening : In a study evaluating the antimicrobial activity of various enamides, this compound was found to exhibit notable inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced significant cell death at concentrations above 50 µM. Flow cytometry analysis indicated that this effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. For instance:

- Structural Analogues : Modifications to the furan ring or phenyl substituents have been shown to improve selectivity and potency against specific targets in cancer therapy .

- Synergistic Effects : Combinations of this compound with other known antimicrobial agents have demonstrated synergistic effects, suggesting potential for use in combination therapies against resistant bacterial strains.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl in 5c) reduce yields compared to electron-donating groups (e.g., -OCH3 in 5b) .

- Bulky substituents (e.g., quinolin-5-yl in AGK2) may complicate synthesis but enhance target specificity .

Antimicrobial Activity:

- Compound 10 [(2E)-N-(3-Fluoro-4-CF3-phenyl)-3-phenylprop-2-enamide] exhibited bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis (MIC = 2–4 µg/mL), surpassing ampicillin .

- Trifluoromethyl (-CF3) and halogen (-Cl, -F) substituents correlate with enhanced antimicrobial potency due to increased lipophilicity and membrane penetration .

Enzyme Inhibition:

- AGK2 (IC50 = 3.5 µM for SIRT2) demonstrates that halogenated furan rings (e.g., 2,5-dichlorophenyl-furan) improve enzyme binding .

- The target compound’s unmodified furan may limit similar inhibitory effects unless further functionalized.

Neuropathic Pain Modulation:

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

Structure-Activity Relationships (SAR)

- Substituent Position :

- Furan Modifications :

- Adding electron-deficient aryl groups to furan (e.g., AGK2’s dichlorophenyl) enhances target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.